Methyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate is a compound belonging to the pyrazolidine family, which is a subclass of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methyl ester group, a chloro-substituted phenyl ring, and a pyrazolidine core, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazolidine ring. The final step involves esterification with methanol in the presence of a strong acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and pyrazolidine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chloro-3-methylphenyl)pyrazole-3-carboxylate
- Ethyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate
- Methyl 5-(4-chloro-3-ethylphenyl)pyrazolidine-3-carboxylate
Uniqueness
Methyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the pyrazolidine ring differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
methyl 5-(4-chloro-3-methylphenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-5-8(3-4-9(7)13)10-6-11(15-14-10)12(16)17-2/h3-5,10-11,14-15H,6H2,1-2H3 |
InChI Key |
LBKWKLOSLOMXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC(NN2)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.